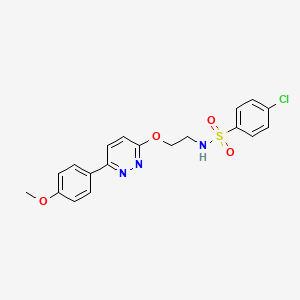
1-(3-Bromophenyl)-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-1H-imidazol-2-amine (BPIA) is a heterocyclic organic compound containing both an imidazole and bromophenyl moiety. It is a versatile compound that has been used in a variety of scientific applications, such as organic synthesis, drug design, and biochemistry. BPIA is a relatively new compound, having only been synthesized in the early 2000s, and its potential applications are still being explored.
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazoles
1-(3-Bromophenyl)-1H-imidazol-2-amine is utilized in the synthesis of benzimidazoles. This synthesis involves the reaction of o-bromophenyl isocyanide with primary amines, catalyzed by CuI, to produce 1-substituted benzimidazoles in moderate to good yields. This process demonstrates the compound's relevance in organic synthesis, particularly in forming benzimidazole frameworks (Lygin & Meijere, 2009).
CO2 Capture by Task-Specific Ionic Liquid
In the field of environmental chemistry, this compound plays a role in the creation of a new room temperature ionic liquid for CO2 capture. The ionic liquid, formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, effectively sequesters CO2 as a carbamate salt. This application underscores its potential in addressing environmental challenges like greenhouse gas emissions (Bates et al., 2002).
Anticancer and Antioxidant Activities
Research in medicinal chemistry reveals the application of imidazo[1,2-a]pyrimidine derivatives, synthesized from this compound, in evaluating anticancer and antioxidant activities. These derivatives have shown potential against breast cancer in cytotoxic assays, suggesting their applicability in developing new therapeutic agents (Rehan, Al Lami, & Alanee, 2021).
Synthesis of Imidazolyl Derivatives
The compound is used in synthesizing various imidazolyl derivatives of the thiochroman ring, which are important in developing pharmaceuticals and other chemical entities. This process involves reacting 3-bromo-4H-1-benzothiopyran-4-ones with imidazole, leading to diverse chemical structures (Cozzi & Pillan, 1988).
Synthesis of Imidazo-[1,2-a]pyridine Derivatives
It also finds application in synthesizing imidazo-[1,2-a]pyridine derivatives with antimicrobial properties. These compounds, obtained through a mannich reaction, have been tested against various bacteria and fungi, showcasing their potential in antimicrobial therapy (Desai et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have shown activity against various targets such as leishmania aethiopica and plasmodium berghei . These targets play crucial roles in the life cycle of these parasites, making them potential targets for antileishmanial and antimalarial therapies .
Mode of Action
For instance, similar compounds have shown superior antipromastigote activity, which was more active than standard drugs .
Biochemical Pathways
Compounds with similar structures have been known to interfere with the life cycle of parasites, disrupting their growth and survival . The downstream effects of these disruptions could include the death of the parasites and the alleviation of the diseases they cause.
Pharmacokinetics
The pharmacokinetics of 1-(3-Bromophenyl)-1H-imidazol-2-amine involve its absorption, distribution, metabolism, and excretion (ADME). A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These properties impact the bioavailability of the compound, determining how much of it reaches the site of action.
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may lead to the death of parasites such as leishmania and plasmodium . This could result in the alleviation of the diseases caused by these parasites.
Biochemische Analyse
Biochemical Properties
1-(3-Bromophenyl)-1H-imidazol-2-amine, due to its imidazole ring, could potentially interact with various enzymes and proteins. Imidazole rings are known to play key roles in several biochemical processes, often acting as a part of the active site in enzymes .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for this compound is not well-established. It’s plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROBPZYRIWTYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

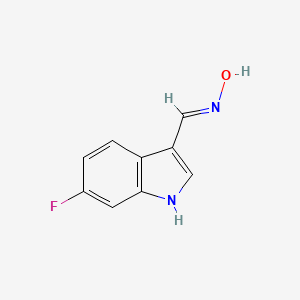
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3008305.png)
![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)

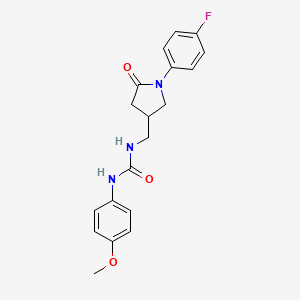

![(E)-[(3-nitrophenyl)methylidene]amino furan-2-carboxylate](/img/structure/B3008313.png)
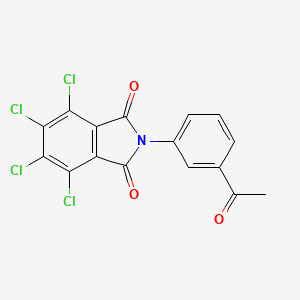
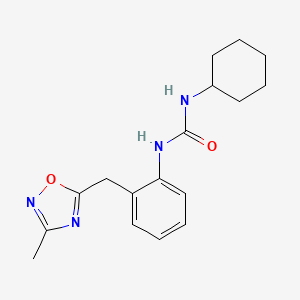
![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)
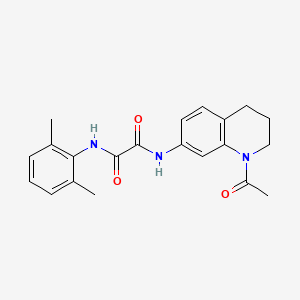
![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)

